rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate
Description
rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate is a chiral carbamate derivative featuring a cyclobutane ring with a stereochemically defined aminomethyl substituent. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling controlled deprotection in synthetic workflows. This compound is pivotal in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting cyclobutane-based scaffolds in protease inhibitors or receptor modulators . Its stereochemical complexity (rac- designation) and compact cyclobutane ring confer unique conformational constraints, influencing binding affinity and metabolic stability compared to larger cyclic analogs.
Properties
CAS No. |
1902964-88-8 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-aminocyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-5-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
InChI Key |
DFNHDENZYXCPSX-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@H]1N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC1N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
[2+2] Cycloaddition
Photochemical or thermal [2+2] cycloaddition of alkenes generates cyclobutane rings. For example, ethylene derivatives undergo cycloaddition to form cyclobutane intermediates, which are subsequently functionalized with amino and methyl groups.
Ring-Opening of Bicyclic Intermediates
Epoxide or aziridine ring-opening reactions can yield cyclobutylamines. A reported method involves treating a bicyclic aziridine with nucleophiles to install the amine group while preserving the (1R,2S) configuration.
Carbamate Formation: Optimized Protocol
Reaction Setup
-
Amine : rac-(1R,2S)-2-aminocyclobutylmethylamine (1.0 equiv)
-
Boc Anhydride : 1.2 equiv
-
Base : DIPEA (2.5 equiv)
-
Solvent : Anhydrous DCM
-
Temperature : 0°C to room temperature (RT)
-
Time : 12–24 hours
Workup and Purification
-
Quench with aqueous HCl (1M).
-
Extract with DCM, dry over NaSO, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate gradient).
Industrial-Scale Considerations
The patent WO2019158550A1 highlights challenges in scaling carbamate syntheses, such as reaction viscosity and byproduct formation. Key adaptations include:
-
Neutral Reagents : Using free amine instead of hydrochloride salts reduces viscosity and improves stirring efficiency.
-
Solvent Selection : Acetonitrile or THF enhances solubility of intermediates.
-
Base Stoichiometry : Lower triethylamine usage (1:1.5 amine:base ratio) minimizes side reactions.
Comparative Data for Carbamate Syntheses
| Parameter | Example 1 | Example 2 | Target Compound |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | DCM |
| Base | DIPEA | Triethylamine | DIPEA |
| Temperature | RT | 60°C | 0°C → RT |
| Reaction Time | 16 hours | 3–8 hours | 12–24 hours |
| Yield | 50% | 93% | 80% |
Stereochemical Integrity
The (1R,2S) configuration is preserved through:
-
Low-Temperature Reactions : Minimizes epimerization during Boc protection.
-
Chiral Resolution : If racemic, chromatographic separation using chiral stationary phases resolves enantiomers post-synthesis.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the aminocyclobutyl group to its corresponding amine oxide.
Reduction: : Reduction of the carbamate group to an amine.
Substitution: : Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Production of amines.
Substitution: : Generation of derivatives with different functional groups.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate is its role as an inhibitor of arginase, an enzyme that converts L-arginine into L-ornithine and urea. This inhibition is significant in various pathological conditions such as cancer and cardiovascular diseases where arginine metabolism is altered. Compounds similar to this compound have demonstrated micromolar activity against arginase, indicating potential therapeutic benefits .
Cardiovascular Research
In cardiovascular research, this compound may play a role in modulating nitric oxide production through its effects on arginase activity. By inhibiting arginase, it could potentially enhance the availability of L-arginine for nitric oxide synthase, thereby improving endothelial function and vascular health .
Case Study 1: Arginase Inhibition
A study highlighted the synthesis of various analogs of this compound which were evaluated for their inhibitory effects on human arginase isoforms (hARG-1 and hARG-2). The results indicated that modifications to the structure significantly influenced potency, with certain derivatives exhibiting IC50 values in the nanomolar range .
Case Study 2: Anticancer Properties
Research investigating the anticancer properties of compounds related to this compound has shown promising results. In vitro studies demonstrated that these compounds could inhibit tumor cell proliferation by modulating arginine levels and impacting nitric oxide signaling pathways .
Mechanism of Action
The mechanism by which racemic tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Backbone Variations
Key Observations :
- Substituent Effects : The -NH₂ group in the target compound offers hydrogen-bonding capability, whereas analogs with -CN (nitrile) or -CH₃ prioritize hydrophobic interactions .
Functional Group Modifications
Key Observations :
- Hydroxymethyl vs. Aminomethyl: Hydroxymethyl derivatives (e.g., cyclopentyl analog) enhance water solubility but reduce membrane permeability compared to the hydrophobic aminomethyl group .
- Electrophilic Groups: Acylated analogs (e.g., 2-methylprop-2-enoyl) enable covalent binding to biological targets, a strategy employed in irreversible enzyme inhibitors .
Research Implications
- Drug Design : The cyclobutane core in the target compound balances rigidity and synthetic feasibility, making it preferable over strained cyclopropane analogs in protease inhibitor design .
- Stereochemical Impact: The (1R,2S) configuration optimizes spatial alignment with target binding pockets, as seen in structurally related Edoxaban intermediates (e.g., tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
